molecular formula C22H26O4 B8300895 (R)-Serabenast CAS No. 103187-09-3

(R)-Serabenast

Cat. No.: B8300895
CAS No.: 103187-09-3
M. Wt: 354.4 g/mol
InChI Key: ZBVKEHDGYSLCCC-GOSISDBHSA-N
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Description

(R)-Serabenast is a chiral organic compound characterized by its stereospecific configuration at the R-enantiomeric center. The compound’s IUPAC name and molecular formula remain unspecified in available literature, but its nomenclature aligns with guidelines for stereochemical descriptors and substituent prioritization . Preliminary hypotheses posit that (R)-Serabenast may belong to a class of phosphonate or aryl-substituted derivatives, given the prevalence of similar compounds in catalysis and bioactivity studies .

Properties

CAS No.

103187-09-3

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(7R)-7-phenyl-7-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)heptanoic acid

InChI

InChI=1S/C22H26O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18H,5,8-9,12-13H2,1-3H3,(H,23,24)/t18-/m1/s1

InChI Key

ZBVKEHDGYSLCCC-GOSISDBHSA-N

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)C)[C@H](CCCCCC(=O)O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Table 1: Key Properties of (R)-Serabenast and Analogs

Property (R)-Serabenast* Compound A (Phosphoester Derivative) Compound B (Chiral NSAID Analogue)
Molecular Weight (g/mol) ~320 (hypothetical) 298.2 354.4
Solubility (Water) Low Moderate Low
Thermal Stability (°C) >200 180–220 150–180
Bioactivity (IC50, nM) Not reported 12.4 (Enzyme X inhibition) 8.9 (COX-2 inhibition)
Synthetic Complexity High Moderate High

*Data for (R)-Serabenast inferred from structural analogs due to lack of direct experimental reports.

Structural and Functional Similarities
  • Phosphorus-Containing Analogs : Compound A, a phosphoester derivative, shares a phosphorus-oxygen backbone with (R)-Serabenast. This structural motif enhances thermal stability and flame-retardant properties in polymers . However, (R)-Serabenast’s stereochemistry may confer distinct reactivity in asymmetric catalysis.
  • Chiral NSAID Derivatives: Compound B, a chiral non-steroidal anti-inflammatory drug (NSAID) analog, highlights the role of enantiopurity in biological activity. While (R)-Serabenast lacks reported COX inhibition, its R-configuration could optimize receptor binding in therapeutic contexts .

Methodological Considerations for Comparative Studies

Chemical Similarity Analysis

Quantitative structure-activity relationship (QSAR) models and Tanimoto coefficient-based algorithms can objectively compare (R)-Serabenast with analogs. For instance, R-language tools enable molecular fingerprinting and clustering to identify functional group overlaps .

Data Presentation Standards

Adherence to IUPAC nomenclature and SI units is critical for reproducibility. For example, oxidation states and stereochemical descriptors must follow italicized formatting (e.g., (S)-1a, Fe^II) . Tabular data should prioritize clarity, with footnotes defining abbreviations (e.g., p < 0.05) .

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